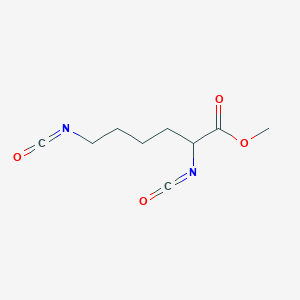

Methyl 2,6-diisocyanatohexanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel diisocyanates, including compounds similar to methyl 2,6-diisocyanatohexanoate, often involves the polycondensation of diisocyanates with other chemical entities. For instance, Barikani, Yeganeh, and Ataei (1999) describe the synthesis of two novel diisocyanates and their subsequent use in creating thermally stable and soluble polyimides (Barikani, Yeganeh, & Ataei, 1999). Similarly, Garçon et al. (2001) achieved the synthesis of new polyurethanes by reacting 1,6-hexamethylene diisocyanate with sugars, highlighting the versatility of diisocyanate chemistry (Garçon et al., 2001).

Molecular Structure Analysis

The molecular structure of diisocyanates plays a critical role in their reactivity and the properties of the resulting polymers. Investigations into the molecular structures of related compounds, such as methylisocyanate and methylisothiocyanate, have been conducted using techniques like electron diffraction, which provide valuable insights into bond lengths and angles that are foundational to understanding the reactivity and applications of these compounds (Anderson, Rankin, & Robertson, 1972).

Chemical Reactions and Properties

Diisocyanates react with a variety of compounds to form polyurethanes, polyimides, and other polymers. The reactivity of diisocyanates with alcohols to form urethanes and with amines to form ureas is a cornerstone of polyurethane chemistry. The study by Sun et al. (2014) on the phosgene-free synthesis of hexamethylene-1,6-diisocyanate exemplifies the innovative approaches being explored to produce diisocyanates more safely and efficiently (Sun et al., 2014).

Physical Properties Analysis

The physical properties of diisocyanate-derived polymers, such as solubility, thermal stability, and mechanical strength, are directly influenced by the structure of the diisocyanate precursor. Studies, such as those conducted by Barikani, Yeganeh, and Ataei (1999), delve into these aspects by examining the solution viscosity, solubility properties, and thermal behavior of polymers synthesized from novel diisocyanates (Barikani, Yeganeh, & Ataei, 1999).

Chemical Properties Analysis

The chemical properties of diisocyanates, including their reactivity with various functional groups, are pivotal in the design and synthesis of advanced materials. The work by Wisnewski et al. (2019) on the reactivity of methylene diphenyl diisocyanate isomers with glutathione showcases the nuanced understanding required to manipulate these compounds for specific applications (Wisnewski, Liu, & Nassar, 2019).

Wissenschaftliche Forschungsanwendungen

Green Lubricating Greases : Methyl 2,6-diisocyanatohexanoate-modified methyl cellulose has been used to develop green lubricating greases in renewable resources like castor oil, indicating potential applications in environmentally friendly lubricants (Gallego et al., 2013).

Occupational Exposure Monitoring : A UPLC-MS/MS method has been developed to accurately determine exposure to aliphatic and aromatic isocyanates, like this compound, in human urine. This is critical for monitoring occupational exposure and assessing safety and health (Lépine et al., 2019).

Polyurethane Production : this compound is widely used in the production of polyurethane plastics. However, it's associated with respiratory and dermal effects, including diisocyanate asthma (Klees & Ott, 1999).

Biomarkers for Occupational Exposure : Upper reference limits for biomarkers of exposure to aromatic diisocyanates have been calculated, aiding in the classification of workers based on biomarker levels (Sennbro et al., 2005).

Environmental and Biological Monitoring : Studies emphasize the necessity of environmental and biological monitoring for a reliable assessment of occupational exposure risk to isocyanates, including low concentrations in the air and additional absorption through the skin (Brzeźnicki & Bonczarowska, 2015).

Mutagenic and Carcinogenic Properties : this compound, used in polyurethane production, is potentially mutagenic and carcinogenic, representing a significant health hazard in the work environment (Andersen et al., 1980).

Biomedical Applications : Polyurethanes with saccharide moieties in repeating units show higher hydrolyzability, suggesting potential applications in biomedical fields (Wilbullucksanakul et al., 1996).

Controlled Release and Swelling Behavior : New hydrolyzable poly(ether urethane) gels derived from saccharide and L-lysine derivatives exhibit enhanced swelling and release properties, indicating applications in controlled drug release systems (Wibullucksanakul et al., 1996, 1997).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2,6-diisocyanatohexanoate is a highly reactive compound that primarily targets gelators in organic solvents . Gelators are substances that have the ability to form a gel, a semi-solid system consisting of networks that span the volume of a liquid medium and ensnare it through surface tension and capillary action .

Mode of Action

The compound interacts with its targets through a process known as in situ organogelation . This process involves the mixing of this compound with alkylamines, leading to the formation of organogels within several seconds after mixing . This is in contrast to conventional organogelation, which involves the dissolution of gelators by heating .

Biochemical Pathways

The compound’s ability to form organogels suggests that it may influence the physical properties of organic solvents and potentially affect various biochemical reactions within these solvents .

Pharmacokinetics

Given its reactivity and use in organogelation, it is likely that these properties would be significantly influenced by the specific conditions of the solvent environment .

Result of Action

The primary result of this compound’s action is the formation of organogels . These organogels have similar FT-IR spectra and SEM photographs to those formed by conventional organogelation . This suggests that the compound’s action leads to the creation of stable, structured networks within the organic solvent .

Action Environment

The action of this compound is highly dependent on the specific conditions of the environment. For instance, the process of in situ organogelation occurs at room temperature . Additionally, the compound’s reactivity and the resulting formation of organogels can be influenced by factors such as the presence of alkylamines and the properties of the organic solvent .

Biochemische Analyse

Biochemical Properties

The role of Methyl 2,6-diisocyanatohexanoate in biochemical reactions is primarily as a reactive intermediate in the formation of polyurethane polymers . The isocyanate groups on this compound can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its reactivity with compounds containing active hydrogen atoms . This can lead to the formation of urethane linkages, which are integral to the structure of polyurethane polymers

Eigenschaften

IUPAC Name |

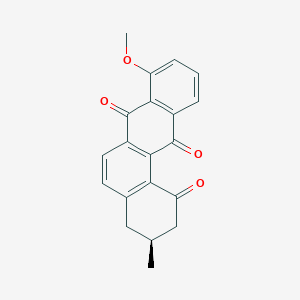

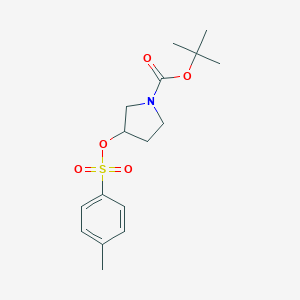

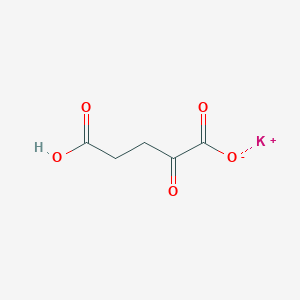

methyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRODJJLADBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303005 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4460-02-0 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 2,6-diisocyanatohexanoate contribute to the formation of organogels, and what unique properties does this method offer?

A1: this compound (LDI) plays a crucial role in a process called "in situ organogelation" []. Unlike conventional organogelation, which requires heating to dissolve gelator molecules, in situ organogelation utilizes LDI's high reactivity with compounds like alkylamines. This reaction occurs at room temperature, leading to the rapid formation of organogels within seconds []. This method allows the creation of organogels from solvents that traditional methods struggle with, expanding the possibilities for material design and applications.

Q2: How does the choice of diisocyanate and chain extender impact the properties of the resulting segmented polyurethanes (SPUs)?

A2: The choice of diisocyanate, like this compound (LDI) or 1,4-diisocyanatobutane (BDI), and chain extender, such as 1,3-propanediol (PDO) or 1,4-butanediamine (BDA), significantly affects the properties of the resulting SPUs []. For instance, using LDI combined with BDA can inhibit the crystallization of polycaprolactone (PCL) segments within the SPU []. This inhibition, in turn, influences the microphase separation, leading to enhanced aggregation of hard segments and improved elastic properties []. Therefore, selecting the appropriate combination of diisocyanate and chain extender allows for tailoring the SPU's thermal properties, crystallinity, and mechanical behavior for specific applications.

Q3: Why is this compound preferred over aromatic diisocyanates in the development of biodegradable polyurethane scaffolds for tissue engineering?

A3: this compound (LDI) is favored over aromatic diisocyanates in biodegradable polyurethane scaffold development due to its biocompatibility and the non-toxic nature of its degradation products []. Aromatic diisocyanates, when degraded, can release toxic diamines, posing risks to cellular health and tissue regeneration []. LDI, on the other hand, offers a safer alternative as it breaks down into less harmful byproducts. This characteristic makes LDI-based polyurethanes well-suited for biomedical applications where biocompatibility is paramount.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)